molecular formula C₆H₆D₆O₃ B1140594 2-Acetoxy-2-methyl-1-propanol-d6 CAS No. 1185110-46-6

2-Acetoxy-2-methyl-1-propanol-d6

Cat. No.: B1140594
CAS No.: 1185110-46-6
M. Wt: 138.19
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2-methyl-1-propanol-d6 typically involves the deuteration of 2-Acetoxy-2-methyl-1-propanol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2-methyl-1-propanol-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxy-2-methyl-1-propanol-d6 is widely used in scientific research due to its deuterated nature, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Acetoxy-2-methyl-1-propanol-d6 is primarily related to its role as a deuterated compound. Deuterium, being a stable isotope of hydrogen, has a higher mass, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms, making deuterated compounds useful in studying kinetic isotope effects and reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-2-methyl-1-propanol-d6 is unique due to its deuterated nature, which provides distinct advantages in spectroscopic and kinetic studies. The presence of deuterium atoms allows for more precise measurements and analysis in NMR spectroscopy and mass spectrometry compared to non-deuterated analogs .

Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKHTMCBUZSOP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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